Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate
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Overview
Description
Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate is a synthetic organic compound that belongs to the class of triazole derivatives It is characterized by the presence of a triazole ring, a difluoromethyl group, and an ethyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a between an alkyne and an azide under copper-catalyzed conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using a difluoromethylating agent such as diethylaminosulfur trifluoride (DAST) or other fluorinating reagents.
Esterification: The final step involves the esterification of the intermediate compound with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of an alcohol
Substitution: Formation of substituted triazole derivatives
Scientific Research Applications
Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antifungal, antibacterial, or anticancer activities.
Agrochemicals: It may be used in the development of new pesticides or herbicides.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The triazole ring is known to interact with various biological targets, making it a versatile scaffold for drug design.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate can be compared with other triazole derivatives such as fluconazole and itraconazole. These compounds also contain a triazole ring and are used as antifungal agents. the presence of the difluoromethyl group and the ethyl ester moiety in this compound may confer unique properties, such as increased lipophilicity or altered metabolic stability.
List of Similar Compounds
- Fluconazole
- Itraconazole
- Voriconazole
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2N3O4/c1-2-19-9(17)10(11,12)7-15-5-8(13-14-15)6-18-4-3-16/h5,16H,2-4,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDFYFCIPHCSFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN1C=C(N=N1)COCCO)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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